6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid
Overview
Description
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is a synthetic organic compound with the molecular formula C20H25N3O3 It is characterized by the presence of a pyridylazo group attached to a phenoxy hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid typically involves a multi-step process. One common method starts with the preparation of the pyridylazo intermediate, which is then coupled with a phenoxy hexanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction. The final product is purified through recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Hydroxylated products.
Scientific Research Applications
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid involves its interaction with specific molecular targets. The pyridylazo group can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-[2-Propyl-4-(4-pyridylazo)phenoxy]butanoic Acid
- 6-[2-Propyl-4-(4-pyridylazo)phenoxy]pentanoic Acid
- 6-[2-Propyl-4-(4-pyridylazo)phenoxy]heptanoic Acid
Uniqueness
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is unique due to its specific chain length and the presence of the pyridylazo group, which imparts distinct chemical and biological properties. Compared to its analogs with different chain lengths, this compound may exhibit different binding affinities and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
6-[2-propyl-4-(pyridin-4-yldiazenyl)phenoxy]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-6-16-15-18(23-22-17-10-12-21-13-11-17)8-9-19(16)26-14-5-3-4-7-20(24)25/h8-13,15H,2-7,14H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDFQDWVOJLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)OCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312694-02-3 | |
Record name | 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the thermal behavior of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid?
A1: this compound exhibits interesting thermal behavior characterized by two thermally reversible transitions. When heated, this compound undergoes structural changes at 17°C and 172°C. These transitions are reversible upon cooling, indicating a dynamic interplay of intermolecular forces within the crystal structure [].
Q2: What role do hydrogen bonds play in the structural transformations of this compound?
A2: Research suggests that C-H···O hydrogen bonds play a crucial role in the thermally induced structural transformations observed in this compound crystals []. These weak interactions contribute to the overall stability of the crystal lattice and their dynamic nature likely underpins the observed reversible transitions at different temperatures. Further investigation into the specific hydrogen bonding patterns and their influence on the structural changes could provide valuable insights into the design of materials with tailored thermal properties.
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